molecular formula C9H24GdO3 B088771 Gadolinium (III) isopropoxide CAS No. 14532-05-9

Gadolinium (III) isopropoxide

Cat. No.: B088771
CAS No.: 14532-05-9
M. Wt: 337.5 g/mol
InChI Key: AGUOFJVRZOIUFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gadolinium (III) isopropoxide is a chemical compound with the formula Gd(OCH(CH₃)₂)₃. It is a white to off-white powder that is soluble in anhydrous 2-propanol and toluene. This compound is primarily used in the synthesis of gadolinium-based materials and as a catalyst in various chemical reactions .

Mechanism of Action

Target of Action

Gadolinium (III) isopropoxide, also known as Gadolinium (III) tris (isopropoxide), primarily targets meso-aziridines . Meso-aziridines are a type of organic compound that play a crucial role in various chemical reactions.

Mode of Action

The compound acts as a catalyst in the ring-opening of meso-aziridines with trimethylsilyl azide . This interaction leads to changes in the structure of the meso-aziridines, facilitating further chemical reactions.

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the ring-opening of meso-aziridines . This process is crucial in the synthesis of various organic compounds. The downstream effects include the generation of new compounds through subsequent reactions.

Result of Action

The primary result of the action of this compound is the ring-opening of meso-aziridines . This leads to the formation of new compounds, expanding the possibilities for chemical synthesis.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, exposure to air and moisture can be detrimental to the reaction outcome . Therefore, in many asymmetric catalysis applications, glove box and Schlenk techniques should be employed . Solutions of the catalyst should be made using anhydrous solvents and used shortly after preparation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Gadolinium (III) isopropoxide can be synthesized through the reaction of gadolinium chloride with isopropanol in the presence of a base. The reaction typically occurs under an inert atmosphere to prevent the formation of unwanted by-products. The general reaction is as follows:

GdCl3+3C3H7OHGd(OCH(CH3)2)3+3HCl\text{GdCl}_3 + 3 \text{C}_3\text{H}_7\text{OH} \rightarrow \text{Gd(OCH(CH}_3)_2)_3 + 3 \text{HCl} GdCl3​+3C3​H7​OH→Gd(OCH(CH3​)2​)3​+3HCl

The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and precise control of reaction conditions to ensure high purity and yield. The process may include additional purification steps such as recrystallization or distillation to remove impurities .

Chemical Reactions Analysis

Types of Reactions: Gadolinium (III) isopropoxide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • Gadolinium (III) acetylacetonate
  • Gadolinium (III) nitrate
  • Gadolinium (III) chloride

Comparison: Gadolinium (III) isopropoxide is unique due to its solubility in organic solvents like toluene and anhydrous 2-propanol, which makes it suitable for sol-gel processes and other organic reactions. In contrast, gadolinium (III) nitrate and gadolinium (III) chloride are more commonly used in aqueous solutions. Gadolinium (III) acetylacetonate, on the other hand, is often used in coordination chemistry due to its stability and well-defined structure .

Properties

CAS No.

14532-05-9

Molecular Formula

C9H24GdO3

Molecular Weight

337.5 g/mol

IUPAC Name

gadolinium;propan-2-ol

InChI

InChI=1S/3C3H8O.Gd/c3*1-3(2)4;/h3*3-4H,1-2H3;

InChI Key

AGUOFJVRZOIUFG-UHFFFAOYSA-N

SMILES

CC(C)[O-].CC(C)[O-].CC(C)[O-].[Gd+3]

Canonical SMILES

CC(C)O.CC(C)O.CC(C)O.[Gd]

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Gadolinium isopropoxide was synthesized using the method of Brown et al. The Gd2O3 precursor solution was prepared by reacting 4.85 g (15 mmole) of gadolinium isopropoxide with 50 ml of 2-methoxyethanol under an inert atmosphere. After refluxing for approximately 1 hour, two-thirds of the solution (isopropanol and 2-methoxyethanol) was removed by distillation. The flask was allowed to cool, and 20 ml of 2-methoxyethanol was added. The flask was refluxed for 1 hour, and ⅔ of the solution was then removed by distillation. This process of dilution, reflux, and distillation was repeated for a total of three cycles to ensure the complete exchange of the methoxyethoxide ligand for the isopropoxide ligand. It was estimated that this occurs when the boiling point of the solution reaches 124° C. The final concentration of the solution was adjusted to obtain a 0.5 M solution of gadolinium methoxyethoxide in 2-methoxyethanol. A partially hydrolyzed solution suitable for spin coating or dip-coating was prepared by reacting 1 part of a 1.0 molar solution of water in 2-methoxyethanol with 4 parts of the 0.5 M gadolinium methoxyethoxide solution.
[Compound]
Name
Gd2O3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
gadolinium isopropoxide
Quantity
4.85 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Gadolinium isopropoxide
[Compound]
Name
solution
Name
gadolinium methoxyethoxide

Synthesis routes and methods II

Procedure details

Sol-gel libraries were deposited on silicon wafer substrates. Stock solutions of yttrium isopropoxide, aluminum isopropoxide, gadolinium isopropoxide and gallium isopropoxide were prepared in 2-methoxyethanol (0.25 M) refluxing under Argon for 8 hours. To each of the four stock solutions of yttrium, gadolinium, aluminum and gallium in methoxyethanol (0.25 M), 1 equivalent of 2,4-pentandione was added with stirring, followed by the addition of anhydrous ethylene glycol (15% v/v). The yttrium and gadolinium solutions contained Ce(NO)3.6H2O at 1.0 mol % as the dopant source.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Ce(NO)3.6H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
gallium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
yttrium isopropoxide
Name
aluminum isopropoxide
Name
gadolinium isopropoxide
Name
gallium isopropoxide

Synthesis routes and methods III

Procedure details

6.9 grams (0.300 mole) of sodium were completely dissolved in a mixture of 200 ml of anhydrous isopropanol and 100 ml of tetrahydrofuran. 25.0 grams (0.0948 mole) of anhydrous (H2O content<100 ppm) of gadolinium trichloride was added in portions to the sodium isopropoxide solution. The resulting mixture was stirred at reflux for 5 hours. After 24 hours of sedimentation at room temperature, a transparent, colorless solution of gadolinium triisopropoxide in the alcohol-THF solution resulted. About 100 ml of the resultant solution were evacuated in Schlenk vessel and the dried residue was subsequently dissolved in 150 ml of deoxygenated, anhydrous, dimethylformamide. The remaining solution was analyzed for Gd(3) content by EDTA titration in the presence of urotropin buffer with xylenol orange as the metallochromic indicator.
[Compound]
Name
alcohol-THF
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
sodium isopropoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
gadolinium triisopropoxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gadolinium (III) isopropoxide
Reactant of Route 2
Gadolinium (III) isopropoxide
Reactant of Route 3
Gadolinium (III) isopropoxide
Reactant of Route 4
Gadolinium (III) isopropoxide
Reactant of Route 5
Gadolinium (III) isopropoxide
Reactant of Route 6
Gadolinium (III) isopropoxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.